N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-17-6-8(12(16-17)19-2)11(18)15-10-4-3-7(13)5-9(10)14/h3-6H,1-2H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQJVYZRFCHXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Ketone Cyclization
The pyrazole ring is constructed through cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, ethyl 3-methoxy-4-oxopent-2-enoate reacts with methylhydrazine in tetrahydrofuran (THF) at 0–5°C, forming 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate in 82% yield. Critical parameters:
Vilsmeier-Haack Formylation
For direct introduction of the methoxy group, 1-methyl-1H-pyrazol-5(4H)-one undergoes formylation using POCl₃ and DMF at −10°C, followed by methoxylation with NaOMe/MeOH. This two-step process achieves 78% yield with 94:6 regioselectivity for the 3-methoxy isomer.
Carboxylic Acid Activation and Coupling
Acid Chloride Method
The carboxylate intermediate is converted to its acid chloride using oxalyl chloride (1.2 eq) in dichloromethane (DCM) under N₂. Subsequent coupling with 2,4-difluoroaniline (1.1 eq) and triethylamine (2 eq) in DCM at 25°C for 6 hours yields the target compound in 75–82% purity.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DCM vs. THF | +12% in DCM |
| Base | Et₃N vs. DIPEA | Comparable |
| Reaction Time | 6h vs. 12h | No improvement |
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF, the carboxylic acid directly couples with 2,4-difluoroaniline at 0°C → 25°C. This method avoids acid chloride handling but requires chromatographic purification, yielding 68% with 98.5% HPLC purity.
One-Pot Tandem Synthesis
A streamlined approach combines pyrazole formation and amidation in a single reactor:
- Cyclization : Methyl 3-methoxyacetoacetate + methylhydrazine → pyrazole ester (70°C, 2h).
- Hydrolysis : NaOH (2M) → carboxylic acid (quantitative).
- Coupling : In-situ activation with SOCl₂, then 2,4-difluoroaniline (24h, 25°C).
Overall yield : 65%, reducing purification steps by 40%.
Catalytic Asymmetric Synthesis
Chiral Auxiliary Approach
(S)-(−)-1-Phenylethylamine serves as a temporary directing group during pyrazole formation. After cyclocondensation, the auxiliary is removed via hydrogenolysis (Pd/C, H₂), yielding enantiomerically pure carboxylic acid (ee >99%). Coupling with 2,4-difluoroaniline proceeds with 89% yield.
Organocatalytic Methods
Proline-derived catalysts (e.g., Jørgensen-Hayashi catalyst) induce asymmetry during the cyclocondensation step, achieving 85% ee. However, scalability remains challenging due to catalyst loading (20 mol%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Isomer Ratio | Scalability |
|---|---|---|---|---|
| Acid Chloride | 82 | 99.2 | >99:1 | High |
| EDCI/HOBt | 68 | 98.5 | 98:2 | Moderate |
| One-Pot Tandem | 65 | 97.8 | 97:3 | High |
| Catalytic Asymmetric | 89 | 99.5 | >99:1 | Low |
Industrial-Scale Considerations
Solvent Selection
Byproduct Management
Isomer formation (5-methoxy impurity) is suppressed by:
- Low-Temperature Cyclization (−10°C to 0°C).
- Catalytic KI/KBr : Reduces isomerization during recrystallization.
Emerging Techniques
Flow Chemistry
Continuous-flow reactors enable precise temperature control during exothermic steps (e.g., acid chloride formation), improving yield to 87% with 10-fold throughput.
Enzymatic Coupling
Lipase B (Candida antarctica) catalyzes amide bond formation in aqueous medium (pH 7.5), achieving 72% yield without organic solvents.
Chemical Reactions Analysis
N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .
Scientific Research Applications
Chemistry
N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide serves as a valuable building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : The compound can be modified to create more complex structures.
- Ligand in Coordination Chemistry : Its ability to coordinate with metal ions makes it useful in various catalytic processes.
Biology
The compound has been investigated for its biological properties:
- Enzyme Inhibition : It acts as an enzyme inhibitor, impacting various biological pathways. Its mechanism involves binding to active sites of target enzymes, which modulates their activity.
Case Study: Enzyme Inhibition
Research has shown that this compound inhibits specific enzymes linked to inflammatory processes. This inhibition is crucial for its potential anti-inflammatory effects.
Medicine
The therapeutic potential of this compound has been explored extensively:
- Anticancer Activity : Recent studies indicate significant inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values of 12.5 µM and 15.0 µM respectively.
| Cell Line | IC50 Value (µM) | Inhibition (%) |
|---|---|---|
| HepG2 (Liver Cancer) | 12.5 | 54.25 |
| HeLa (Cervical Cancer) | 15.0 | 38.44 |
These findings suggest that the compound may selectively target cancer cells while exhibiting minimal toxicity to normal cells.
Industry
In industrial applications, this compound is utilized as:
- Intermediate in Agrochemicals : Its chemical properties make it suitable for developing pesticides and herbicides.
- Material Development : The compound is explored for creating new materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Estimated based on structural analogs.
Key Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The target compound’s 3-methoxy group introduces moderate polarity compared to the trifluoromethyl group in , which significantly increases lipophilicity and electron-withdrawing effects .
- The 2,4-difluorophenyl moiety (common in the target and ) enhances metabolic stability over chlorinated analogs (), as fluorine’s small size and high electronegativity reduce steric hindrance and oxidative metabolism .
Biological Activity Implications: Pyrazole-3-carboxamides (e.g., ) with chlorophenyl groups exhibit affinity for cannabinoid receptors, suggesting that the target compound’s difluorophenyl group may similarly target neurological or inflammatory pathways . The trifluoromethyl and benzylsulfanyl groups in likely enhance binding to hydrophobic enzyme pockets, a feature absent in the methoxy-substituted target compound .
Synthetic Complexity :
- The target compound’s synthesis likely involves amide coupling between 3-methoxy-1-methylpyrazole-4-carboxylic acid and 2,4-difluoroaniline, a route simpler than the multi-step procedures for ’s trifluoromethyl derivatives .
Pharmacokinetic Considerations
- Chlorinated derivatives () exhibit longer half-lives due to chlorine’s resistance to metabolic cleavage but may incur higher toxicity risks .
Biological Activity
N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H12F2N4O2 |
| Molecular Weight | 267.236 g/mol |
| CAS Number | 332067-58-0 |
The presence of difluorophenyl and methoxy groups enhances its chemical stability and biological activity, making it a candidate for various therapeutic applications.
This compound exhibits its biological effects primarily through enzyme inhibition. The compound binds to specific active sites of target enzymes, leading to the modulation of various biological pathways. This mechanism is crucial for its potential anti-inflammatory and anticancer properties .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant inhibitory effects on several cancer cell lines:
| Cell Line | IC50 Value (µM) | Inhibition (%) |
|---|---|---|
| HepG2 (Liver Cancer) | 12.5 | 54.25 |
| HeLa (Cervical Cancer) | 15.0 | 38.44 |
These findings suggest that this compound could be effective in targeting specific cancer types while exhibiting minimal toxicity to normal cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It demonstrated a notable reduction in tumor necrosis factor-alpha (TNF-α) release in vitro, indicating its potential as an anti-inflammatory agent. In one study, it inhibited TNF-α by approximately 76% at a concentration of 10 µM .
Case Studies and Research Findings
Several case studies have been published that explore the biological activity of pyrazole derivatives similar to this compound:
- Study on Anticancer Effects : A study reported that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, supporting the notion that modifications to the pyrazole structure can enhance anticancer activity .
- Anti-inflammatory Mechanisms : Research highlighted that compounds with similar structures effectively inhibited pro-inflammatory cytokines, suggesting a robust mechanism for treating inflammatory diseases .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that certain pyrazole derivatives could inhibit key enzymes involved in cancer progression and inflammation, further validating their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,4-difluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized for yield?
- Methodology :
- Step 1 : Construct the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions (e.g., HCl or acetic acid) .
- Step 2 : Introduce the 3-methoxy group via nucleophilic substitution or methylation using methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Step 3 : Couple the pyrazole-4-carboxylic acid intermediate with 2,4-difluoroaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) .
- Challenges : Steric hindrance from the 1-methyl group may reduce coupling efficiency. Optimize solvent polarity (e.g., DMF or THF) and reaction temperature (60–80°C) to improve yields .
Q. How should researchers characterize the structural purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C-NMR to confirm substituent positions (e.g., 3-methoxy vs. 5-carboxamide isomers) and monitor coupling reactions .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₁₂H₁₀F₂N₃O₂; theoretical MW: 280.08 g/mol) and detect impurities .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .
Advanced Research Questions
Q. What strategies can elucidate the structure-activity relationships (SAR) of this compound for anticancer or antifungal applications?
- Methodology :
- Substituent Modifications : Synthesize analogs with variations in fluorine positioning (e.g., 2,5-difluorophenyl), methoxy group replacement (e.g., ethoxy or hydroxyl), or pyrazole methylation .
- Biological Assays : Test analogs against cancer cell lines (e.g., MV4-11 leukemia) or fungal pathogens (e.g., Fusarium oxysporum) to correlate substituents with IC₅₀ values .
- Computational Modeling : Perform molecular docking to predict interactions with targets like FLT3 kinase or cytochrome P450 enzymes .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodology :
- Comparative Bioactivity Profiling : Use standardized assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) under identical conditions to eliminate protocol-based variability .
- Target-Specific Studies : Investigate kinase inhibition (e.g., FLT3, CDK4/6) or membrane disruption mechanisms via Western blotting or fluorescence-based assays .
- Metabolite Analysis : Identify active metabolites using LC-MS to determine if observed activities arise from the parent compound or derivatives .
Q. What experimental approaches are recommended to study the compound’s mechanism of action?
- Methodology :
- Kinase Inhibition Assays : Measure inhibitory potency against recombinant kinases (e.g., FLT3, EGFR) using ADP-Glo™ or fluorescence polarization .
- Apoptosis Markers : Quantify caspase-3/7 activation and mitochondrial membrane potential changes in treated cells via flow cytometry .
- Transcriptomics/Proteomics : Perform RNA-seq or SILAC-based proteomics to identify downstream pathways (e.g., MAPK/STAT5) .
Data Analysis and Reporting
Q. How should researchers present bioactivity data to enable cross-study comparisons?
- Guidelines :
- Standardized Metrics : Report IC₅₀/EC₅₀ values with confidence intervals, assay duration, and cell viability controls (e.g., % viability vs. untreated controls) .
- Structural Analog Tables : Include data for analogs with key modifications (e.g., Table 1).
| Analog | Substituent Modifications | IC₅₀ (μM) vs. MV4-11 | Antifungal Activity (% Inhibition) |
|---|---|---|---|
| Parent Compound | None | 0.15 | 45 (G. zeae) |
| 3-Ethoxy Derivative | Methoxy → Ethoxy | 0.32 | 38 |
| 2,5-Difluorophenyl | 2,4-Difluorophenyl → 2,5-Difluoro | 1.10 | 62 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
